molecular formula C38H46N4O7S2 B10849918 (R)-N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-((2S,3S)-2-hydroxy-3-((R)-2-(2-(4-methoxyphenyl)acetamido)-3-(methylthio)propanamido)-4-phenylbutanoyl)-5,5-dimethylthiazolidine-4-carboxamide

(R)-N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-((2S,3S)-2-hydroxy-3-((R)-2-(2-(4-methoxyphenyl)acetamido)-3-(methylthio)propanamido)-4-phenylbutanoyl)-5,5-dimethylthiazolidine-4-carboxamide

Cat. No.: B10849918
M. Wt: 734.9 g/mol
InChI Key: GJESXLGDWNCUSK-DYCNJNKSSA-N
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Description

KNI-10315 is a small molecular drug with a molecular weight of 734.9. It is known for its potential therapeutic applications, particularly in the treatment of malaria. The compound is a potent inhibitor of plasmepsins, which are enzymes involved in the hemoglobin degradation pathway of the malaria parasite, Plasmodium falciparum .

Preparation Methods

The synthetic routes for KNI-10315 involve multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The preparation methods typically involve:

Chemical Reactions Analysis

KNI-10315 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents under controlled conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: KNI-10315 can undergo substitution reactions where functional groups are replaced with other groups using appropriate reagents and conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments.

Scientific Research Applications

KNI-10315 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of plasmepsin inhibitors and their structure-activity relationships.

    Biology: The compound is used in biological studies to understand the role of plasmepsins in the malaria parasite and to develop new antimalarial drugs.

    Medicine: KNI-10315 is being investigated for its potential therapeutic applications in the treatment of malaria and other diseases caused by parasitic infections.

    Industry: The compound is used in the pharmaceutical industry for the development of new drugs targeting plasmepsins.

Mechanism of Action

KNI-10315 exerts its effects by inhibiting the activity of plasmepsins, which are enzymes involved in the degradation of hemoglobin in the malaria parasite. The compound binds to the active site of plasmepsins, preventing the enzymes from breaking down hemoglobin. This inhibition disrupts the parasite’s ability to obtain nutrients from hemoglobin, leading to its death. The molecular targets of KNI-10315 include plasmepsin II and plasmepsin IV, which are key enzymes in the hemoglobin degradation pathway .

Comparison with Similar Compounds

KNI-10315 is unique compared to other plasmepsin inhibitors due to its high potency and selectivity. Similar compounds include:

KNI-10315 stands out due to its specific structural features that enhance its binding affinity and inhibitory activity against plasmepsins, making it a promising candidate for further drug development.

Properties

Molecular Formula

C38H46N4O7S2

Molecular Weight

734.9 g/mol

IUPAC Name

(4R)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(2S,3S)-2-hydroxy-3-[[(2R)-2-[[2-(4-methoxyphenyl)acetyl]amino]-3-methylsulfanylpropanoyl]amino]-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C38H46N4O7S2/c1-38(2)34(36(47)41-32-27-13-9-8-12-25(27)20-30(32)43)42(22-51-38)37(48)33(45)28(18-23-10-6-5-7-11-23)40-35(46)29(21-50-4)39-31(44)19-24-14-16-26(49-3)17-15-24/h5-17,28-30,32-34,43,45H,18-22H2,1-4H3,(H,39,44)(H,40,46)(H,41,47)/t28-,29-,30+,32-,33-,34+/m0/s1

InChI Key

GJESXLGDWNCUSK-DYCNJNKSSA-N

Isomeric SMILES

CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CSC)NC(=O)CC3=CC=C(C=C3)OC)O)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)C

Canonical SMILES

CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CSC)NC(=O)CC3=CC=C(C=C3)OC)O)C(=O)NC4C(CC5=CC=CC=C45)O)C

Origin of Product

United States

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